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Compound Name: 2-Hexanone, 3-hydroxy-3-methyl-

Cat. No.: B3050444 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 3-hydroxy-3-methyl-2-hexanone, a

tertiary α-hydroxy ketone. While specific biological data for this compound is limited in publicly

available literature, this document consolidates its known chemical and physical properties.

Furthermore, it details generalized synthesis methodologies and discusses the broader

biological significance of the α-hydroxy ketone functional group, which is a key structural motif

in numerous biologically active compounds and pharmaceutical intermediates. This guide

serves as a foundational resource for researchers interested in the synthesis, characterization,

and potential applications of 3-hydroxy-3-methyl-2-hexanone and related α-hydroxy ketones.

Chemical and Physical Properties
Quantitative data for 3-hydroxy-3-methyl-2-hexanone (CAS: 26028-56-8) is not extensively

reported. The following table summarizes available data for the parent compound and its O-

ethyloxime derivative to provide some context. Data for the closely related isomer, 3-hydroxy-5-

methyl-2-hexanone, is also included for comparison.
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Property
3-hydroxy-3-
methyl-2-hexanone

3-hydroxy-3-
methyl-2-hexanone
O-ethyloxime

3-hydroxy-5-
methyl-2-hexanone

CAS Number 26028-56-8 154874-74-5 163038-04-8

Molecular Formula C₇H₁₄O₂ C₉H₁₉NO₂ C₇H₁₄O₂

Molecular Weight 130.19 g/mol 173.25 g/mol [1] 130.185 g/mol

IUPAC Name
3-hydroxy-3-

methylhexan-2-one

(2Z)-2-ethoxyimino-3-

methylhexan-3-ol[1]

3-hydroxy-5-

methylhexan-2-one

Synonyms
Methyl-propyl-acetyl-

carbinol

2-Hexanone, 3-

hydroxy-3-methyl-, O-

ethyloxime[1]

2-Hexanone, 3-

hydroxy-5-methyl-

XLogP3 Not Available 1.7[1] 0.98240

Boiling Point Not Available Not Available 172.2 °C

Density Not Available Not Available 0.933 g/cm³

Flash Point Not Available Not Available 63.9 °C

Refractive Index Not Available Not Available 1.429

Synthesis of α-Hydroxy Ketones
While specific protocols for the synthesis of 3-hydroxy-3-methyl-2-hexanone are not detailed in

the surveyed literature, several general methods for the asymmetric synthesis of α-hydroxy

ketones are well-established. These methods are crucial for obtaining enantiomerically

enriched compounds, which is often a prerequisite for pharmaceutical applications. Tertiary α-

hydroxy ketones, in particular, are valuable synthetic intermediates.[2][3]

General Experimental Protocols
a) Oxidation of Ketones: One of the most common strategies involves the α-hydroxylation of a

ketone. This can be achieved through the oxidation of an enolate or silyl enol ether.

Protocol: α-Hydroxylation of a Ketone via its Silyl Enol Ether
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Formation of the Silyl Enol Ether: The parent ketone, 3-methyl-2-hexanone, is reacted with

a silylating agent (e.g., trimethylsilyl chloride) in the presence of a non-nucleophilic base

(e.g., lithium diisopropylamide, LDA) in an aprotic solvent (e.g., tetrahydrofuran, THF) at

low temperature (e.g., -78 °C).

Purification: The resulting silyl enol ether is purified, typically by distillation or

chromatography.

Oxidation: The purified silyl enol ether is then oxidized using an oxidizing agent such as m-

chloroperoxybenzoic acid (mCPBA) or through an asymmetric epoxidation followed by

hydrolysis.

Workup and Purification: The reaction is quenched, and the α-hydroxy ketone is extracted

and purified using standard techniques like column chromatography.

b) Biocatalytic Approaches: Enzymatic methods offer high enantioselectivity and are

increasingly employed for the synthesis of chiral α-hydroxy ketones.

Protocol: Lyase-Catalyzed Aldehyde Cross-Coupling

Reaction Setup: A suitable thiamine diphosphate-dependent lyase is incubated with the

two aldehyde precursors in a buffered aqueous solution. For 3-hydroxy-3-methyl-2-

hexanone, this could potentially involve the coupling of propanal and 2-oxobutane.

Incubation: The reaction mixture is incubated under controlled temperature and pH until

the reaction reaches completion, monitored by techniques like HPLC or GC.

Extraction and Purification: The product is extracted from the aqueous phase using an

organic solvent and purified by chromatography.

Protocol: Reduction of α-Diketones using Aldo-Keto Reductases

Substrate: The corresponding α-diketone (3-methyl-2,3-hexanedione) is used as the

starting material.

Enzyme and Cofactor: An appropriate aldo-keto reductase (AKR) is used as the catalyst,

with NADPH as the cofactor. A cofactor regeneration system (e.g., glucose-6-phosphate
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and glucose-6-phosphate dehydrogenase) is often employed.[4]

Reaction Conditions: The reaction is carried out in a buffered solution at a controlled pH

and temperature.

Product Analysis: The formation of the α-hydroxy ketone is monitored, and the product is

isolated and purified. The stereoselectivity of the reduction can be determined using chiral

chromatography.[4]

Diagram: General Synthesis of α-Hydroxy Ketones
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Caption: Synthetic routes to α-hydroxy ketones.

Biological Activity and Signaling Pathways
Specific studies on the biological activity and signaling pathways of 3-hydroxy-3-methyl-2-

hexanone are not available in the current scientific literature. However, the α-hydroxy ketone
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moiety is present in a wide range of biologically active molecules, suggesting that this

compound could have interesting pharmacological properties.

General Biological Importance of α-Hydroxy Ketones
Pharmaceutical Intermediates: Chiral α-hydroxy ketones are crucial building blocks for the

synthesis of various pharmaceuticals, including antidepressants, inhibitors of amyloid-β

protein production (relevant to Alzheimer's disease), and antitumor antibiotics.[4]

Natural Products: The α-hydroxy ketone scaffold is found in numerous natural products with

diverse biological activities.

Signaling Molecules: While not directly demonstrated for 3-hydroxy-3-methyl-2-hexanone,

other short-chain molecules with hydroxyl and keto groups, such as β-hydroxybutyrate, are

known to act as signaling molecules. For instance, β-hydroxybutyrate is an endogenous

inhibitor of histone deacetylases (HDACs) and an agonist for certain G-protein coupled

receptors, influencing inflammation, and glucose and lipid metabolism.[5][6] It is plausible

that short-chain α-hydroxy ketones could also interact with cellular signaling pathways.

Diagram: Potential Biological Interactions of α-Hydroxy
Ketones
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Potential Biological Roles of α-Hydroxy Ketones
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Caption: Hypothetical biological interactions of α-hydroxy ketones.

Analytical Methods
Detailed analytical data such as NMR and mass spectra for 3-hydroxy-3-methyl-2-hexanone

are not readily available. However, data for isomeric compounds can provide an indication of

the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
For a related compound, 4-hydroxy-5-methyl-2-hexanone, a predicted ¹H NMR spectrum

shows characteristic peaks for the different proton environments. For 3-hydroxy-3-methyl-2-

hexanone, one would expect to see signals corresponding to the methyl group adjacent to the

carbonyl, the methyl group on the tertiary carbon bearing the hydroxyl group, the ethyl group,
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and the hydroxyl proton. The chemical shifts and splitting patterns would be key for structural

confirmation.

Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation

pattern of a compound. For 3-hydroxy-3-methyl-2-hexanone, the molecular ion peak would be

expected at m/z 130.1. Fragmentation would likely involve cleavage adjacent to the carbonyl

group and loss of water from the hydroxyl group.

Conclusion and Future Directions
3-hydroxy-3-methyl-2-hexanone is a tertiary α-hydroxy ketone with a confirmed chemical

identity but limited characterization in the scientific literature. The established synthetic routes

for α-hydroxy ketones provide a clear path for its preparation. The known biological importance

of the α-hydroxy ketone functional group suggests that 3-hydroxy-3-methyl-2-hexanone may

possess interesting and potentially useful pharmacological properties.

Future research should focus on:

The development and optimization of a stereoselective synthesis for 3-hydroxy-3-methyl-2-

hexanone.

Comprehensive analytical characterization of the compound using NMR, MS, and IR

spectroscopy.

In vitro and in vivo studies to determine its biological activity, including potential antimicrobial,

anti-inflammatory, or metabolic effects.

Investigation of its mechanism of action and interaction with cellular signaling pathways.

This technical guide provides a starting point for researchers and drug development

professionals interested in exploring the potential of this and other related α-hydroxy ketones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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